4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
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Overview
Description
4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 4-position and a benzene ring substituted with hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Coupling with Benzene-1,2-diol: The final step involves coupling the methoxyquinoline with benzene-1,2-diol through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Quinones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its potential as an enzyme inhibitor may be due to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The compound’s hydroxyl groups and quinoline ring play crucial roles in these interactions, facilitating hydrogen bonding and π-π stacking with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyquinolin-2-yl)benzene-1,2-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(4-Methylquinolin-2-yl)benzene-1,2-diol: Similar structure but with a methyl group instead of a methoxy group.
4-(4-Chloroquinolin-2-yl)benzene-1,2-diol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-(4-methoxyquinolin-2-yl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSERYDSLYCHJAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735087 |
Source
|
Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-83-8 |
Source
|
Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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